molecular formula C8H8IN3O B7868990 1-(2-Azidoethoxy)-4-iodobenzene

1-(2-Azidoethoxy)-4-iodobenzene

Cat. No.: B7868990
M. Wt: 289.07 g/mol
InChI Key: PVWOJDFWWVXNJQ-UHFFFAOYSA-N
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Description

1-(2-Azidoethoxy)-4-iodobenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzene to form 4-iodophenol. This intermediate is then reacted with 2-bromoethanol to yield 1-(2-bromoethoxy)-4-iodobenzene. Finally, the azido group is introduced by reacting 1-(2-bromoethoxy)-4-iodobenzene with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Click Reactions: Copper sulfate (CuSO₄) and sodium ascorbate in a mixture of water and tert-butanol.

    Reduction Reactions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in ether.

Major Products Formed

    Substitution Reactions: Products include 1-(2-azidoethoxy)-4-substituted benzene derivatives.

    Click Reactions: Formation of 1,2,3-triazole derivatives.

    Reduction Reactions: Formation of 1-(2-aminoethoxy)-4-iodobenzene.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Azidoethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-(2-Azidoethoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine.

    1-(2-Azidoethoxy)-4-fluorobenzene: Features a fluorine atom in place of iodine.

Uniqueness

1-(2-Azidoethoxy)-4-iodobenzene is unique due to the presence of both an azido group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it particularly useful in substitution reactions and as a leaving group in various transformations .

Properties

IUPAC Name

1-(2-azidoethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOJDFWWVXNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN=[N+]=[N-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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